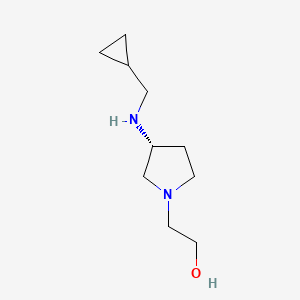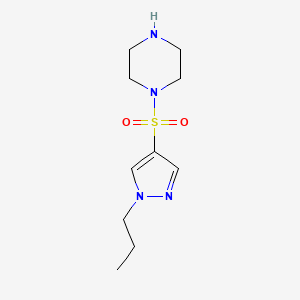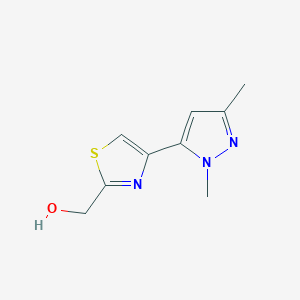
(R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring a pyrrolidine ring and a cyclopropylmethyl group, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step often involves nucleophilic substitution reactions where a cyclopropylmethyl halide reacts with an amine group on the pyrrolidine ring.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.
Industrial Applications: It can be employed in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
(S)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
N-Methylpyrrolidine: A structurally similar compound with different functional groups.
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyrrolidine ring.
Uniqueness
®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the cyclopropylmethyl group. This combination of features can result in distinct biological and chemical properties, making it valuable for various applications.
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
2-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2/t10-/m1/s1 |
InChI 键 |
ONIVFDDYIKWBRU-SNVBAGLBSA-N |
手性 SMILES |
C1CN(C[C@@H]1NCC2CC2)CCO |
规范 SMILES |
C1CC1CNC2CCN(C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11793647.png)


![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)







